Enhanced Lipophilicity Versus Non‑Halogenated 4‑Hydroxyquinoline‑3‑carboxylic Acid
The 8‑chloro substitution confers a measurable increase in lipophilicity compared to the unsubstituted parent compound. The calculated octanol/water partition coefficient (ClogP) for 8‑chloro‑4‑hydroxyquinoline‑3‑carboxylic acid is 1.9, whereas that of 4‑hydroxyquinoline‑3‑carboxylic acid is approximately 1.4 [1]. This difference is attributable to the electron‑withdrawing and lipophilic character of the chloro group.
| Evidence Dimension | Octanol/water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4‑Hydroxyquinoline‑3‑carboxylic acid: ~1.4 |
| Quantified Difference | +0.5 log units |
| Conditions | Calculated using ACD/Labs or similar in silico method |
Why This Matters
Higher lipophilicity improves passive membrane diffusion, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery.
- [1] Huaxuejia Encyclopedia. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Properties. Retrieved from https://data.huaxuejia.cn View Source
